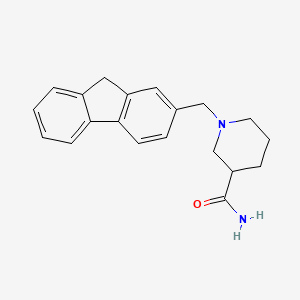

![molecular formula C14H9N3O2S2 B5229744 7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5229744.png)

7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . They have gained importance in the past few years due to their use in intermediates for the preparation of new biological materials .

Synthesis Analysis

Benzoxazole derivatives are synthesized through various methods . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can be halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Chemical Reactions Analysis

Benzoxazole derivatives show high reactivity towards various electrophilic reagents due to the presence of an active methylene group . The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .科学研究应用

Antimicrobial Activity

Benzoxazole derivatives, including AKOS001267646, have been studied for their potential as antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of electron-withdrawing groups in these molecules can enhance their antimicrobial efficacy, making them promising candidates for the development of new antibiotics .

Anticancer Properties

The benzoxazole core of AKOS001267646 has been associated with anticancer activity. Research indicates that certain benzoxazole derivatives can be effective against human colorectal carcinoma cell lines. These findings suggest that AKOS001267646 may have potential applications in cancer therapy, particularly in targeting colorectal cancer .

Pharmacological Significance

Benzoxazole derivatives are known for their wide spectrum of pharmacological activities. They have been used as intermediates in the preparation of biological materials and exhibit activities such as anti-inflammatory, antihistamine, and antiparkinson effects. The compound AKOS001267646 could be a valuable addition to the medicinal chemistry field for the development of new therapeutic drugs .

Synthetic Organic Chemistry

In synthetic organic chemistry, benzoxazole derivatives serve as key intermediates for various mechanistic approaches in drug discovery. The versatility of AKOS001267646 allows for broad substrate scope and functionalization, which is crucial for the synthesis of heterocyclic compounds with potential biological activities .

Photophysics Research

The photophysical properties of benzoxazole derivatives are of interest in scientific research. Studies on solvent effects on the photophysics of benzoxazole-related compounds can provide insights into their behavior in different environments, which is relevant for their application in materials science .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. Benzoxazole derivatives, including AKOS001267646, can be analyzed using QSAR methodologies to establish correlations between their physicochemical properties and biological activities .

Semiconductor Research

While not directly related to AKOS001267646, research on benzoxazole derivatives has implications in the field of semiconductor technology. The study of ZnO single-crystals, for example, has shown the potential applications of benzoxazole-related materials in high-efficiency semiconductor photoelectronic devices and photocatalysis .

UAVs in Scientific Research

Although not directly connected to AKOS001267646, the use of unmanned aerial vehicles (UAVs) in scientific research demonstrates the broad applicability of advanced technologies in various fields. UAVs can carry sensors and instruments, including those that may detect or utilize benzoxazole derivatives, for data collection in remote or challenging environments .

未来方向

Benzoxazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that future research could focus on the development of new chemical entities based on benzoxazole derivatives for treating various diseases.

属性

IUPAC Name |

7-(1,3-benzoxazol-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S2/c18-12-7-9(15-13-17(12)5-6-20-13)8-21-14-16-10-3-1-2-4-11(10)19-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGNSUKZECLGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)N4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)

![N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide](/img/structure/B5229683.png)

![methyl 6-amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B5229714.png)

![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5229718.png)

![2-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]-1-naphthalenesulfonic acid](/img/structure/B5229729.png)

![3-[1-[(4-chlorophenyl)sulfonyl]-4,5-dihydropyrrolo[2,3-c]pyrazol-6(1H)-yl]-N,N,2,4-tetramethylbenzenesulfonamide](/img/structure/B5229757.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5229769.png)

![3-methyl-N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5229774.png)

![1-{3-[(2-nitrovinyl)amino]phenyl}ethanone](/img/structure/B5229780.png)

![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5229784.png)